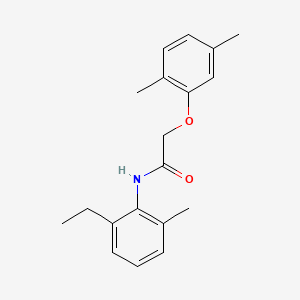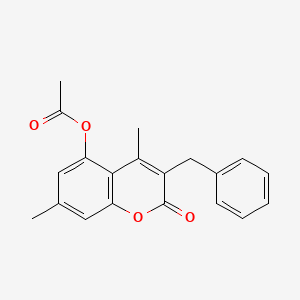
4-bromo-N-(1-piperidinylcarbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(1-piperidinylcarbonothioyl)benzamide, commonly known as BPTB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPTB is an inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.
Mecanismo De Acción
BPTB inhibits 4-bromo-N-(1-piperidinylcarbonothioyl)benzamide by binding to its active site and preventing the dephosphorylation of insulin receptor substrates. This leads to increased insulin signaling and glucose uptake in adipose tissue and skeletal muscle. BPTB also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
BPTB has been shown to improve glucose tolerance and insulin sensitivity in animal models and human subjects. BPTB also reduces adiposity and improves lipid metabolism in obese mice. In addition, BPTB has anti-inflammatory and anti-tumor effects, which may be mediated by its inhibition of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTB is a highly specific inhibitor of 4-bromo-N-(1-piperidinylcarbonothioyl)benzamide, which makes it a valuable tool for studying the role of this compound in insulin signaling and glucose metabolism. However, BPTB has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, BPTB may have off-target effects on other protein tyrosine phosphatases, which should be taken into consideration when interpreting experimental results.
Direcciones Futuras
Future research on BPTB should focus on its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Clinical trials are needed to determine the safety and efficacy of BPTB in human subjects. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of BPTB. Finally, the development of more potent and selective 4-bromo-N-(1-piperidinylcarbonothioyl)benzamide inhibitors may lead to the discovery of novel treatments for metabolic disorders and cancer.
Métodos De Síntesis
The synthesis of BPTB involves the reaction of 4-bromo-3-nitrobenzoic acid with piperidine-1-carbodithioic acid, followed by reduction with sodium dithionite. The resulting product is then treated with acetic anhydride to form BPTB. The yield of BPTB can be increased by using microwave-assisted synthesis or by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
BPTB has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. 4-bromo-N-(1-piperidinylcarbonothioyl)benzamide inhibition has been shown to improve insulin sensitivity and glucose tolerance in animal models and human subjects. BPTB has also been investigated for its anti-inflammatory and anti-tumor properties.
Propiedades
IUPAC Name |
4-bromo-N-(piperidine-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2OS/c14-11-6-4-10(5-7-11)12(17)15-13(18)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIISMHGZLDGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5699263.png)



![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B5699294.png)

![phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5699299.png)
![N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5699302.png)

![N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)
